An In-depth Technical Guide to Tri-GalNAc(OAc)3-Perfluorophenyl: Structure, Synthesis, and Application in Targeted Protein Degradation
An In-depth Technical Guide to Tri-GalNAc(OAc)3-Perfluorophenyl: Structure, Synthesis, and Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and application of Tri-GalNAc(OAc)3-Perfluorophenyl, a key reagent in the development of liver-specific Lysosome-Targeting Chimeras (LYTACs). This document details the chemical architecture of the molecule, summarizes its quantitative data, and provides detailed experimental protocols for its use in targeted protein degradation.
Core Structure and Chemical Properties
Tri-GalNAc(OAc)3-Perfluorophenyl is a chemically synthesized molecule designed for the targeted delivery of therapeutic agents to hepatocytes. Its structure is tripartite, consisting of:
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A Triantennary N-acetylgalactosamine (Tri-GalNAc) Ligand: This moiety is composed of three N-acetylgalactosamine residues, which serve as a high-affinity ligand for the asialoglycoprotein receptor (ASGPR), a cell surface receptor highly and specifically expressed on hepatocytes. This interaction facilitates the rapid endocytosis of the molecule and any conjugated cargo into the liver cells. The hydroxyl groups of the galactose units are protected with acetyl (OAc) groups, which is a common strategy in the synthesis of such ligands.
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A Linker: A flexible linker connects the Tri-GalNAc cluster to the reactive group. This linker provides spatial separation between the targeting moiety and the conjugated payload, which can be crucial for maintaining the biological activity of both.
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A Perfluorophenyl Ester: This is a highly reactive functional group that readily reacts with primary amines (e.g., on lysine (B10760008) residues of proteins) to form stable amide bonds. This allows for the covalent conjugation of Tri-GalNAc(OAc)3-Perfluorophenyl to a variety of biomolecules, such as antibodies or other proteins, to create targeted therapeutics.
The complete chemical structure can be visualized as a branched scaffold presenting three GalNAc units, connected through a linker to a perfluorophenyl ring activated for conjugation.
Quantitative Data
The following table summarizes the key quantitative data for Tri-GalNAc(OAc)3-Perfluorophenyl.[1]
| Property | Value | Source |
| Molecular Formula | C99H151F5N10O44 | PubChem CID: 168510228[1] |
| Molecular Weight | 2280.3 g/mol | PubChem CID: 168510228[1] |
| IUPAC Name | (2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[3-[[1,3-bis[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | PubChem CID: 168510228[1] |
| CAS Number | Not available | |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in DMSO, DMF | Typical for similar compounds |
Representative Spectroscopic Data
While specific spectra for Tri-GalNAc(OAc)3-Perfluorophenyl are not publicly available, the following table provides expected NMR and mass spectrometry data based on its structure and data from similar compounds.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the GalNAc protons (anomeric protons around 4.5-5.5 ppm), acetyl protecting groups (around 2.0 ppm), the linker protons, and the aromatic protons of the perfluorophenyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and amide groups (around 170 ppm), carbons of the GalNAc rings, the linker, and the highly deshielded carbons of the perfluorophenyl ring. |
| ¹⁹F NMR | Characteristic signals for the five fluorine atoms on the perfluorophenyl ring. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
Experimental Protocols
The primary application of Tri-GalNAc(OAc)3-Perfluorophenyl is in the construction of LYTACs for targeted protein degradation. The following protocols are based on methodologies described for the synthesis and use of a functionally analogous Tri-GalNAc-NHS ester and are adapted for the perfluorophenyl derivative.
Synthesis of a Tri-GalNAc(OAc)3-Carboxylic Acid Precursor
The synthesis of Tri-GalNAc(OAc)3-Perfluorophenyl begins with the preparation of a carboxylic acid-terminated Tri-GalNAc(OAc)3 core. This is a multi-step organic synthesis process, and for researchers not specializing in carbohydrate chemistry, it is often more practical to acquire a commercially available Tri-GalNAc(OAc)3-COOH precursor.
Activation to Tri-GalNAc(OAc)3-Perfluorophenyl
Objective: To activate the carboxylic acid of the Tri-GalNAc core for conjugation to primary amines.
Materials:
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Tri-GalNAc(OAc)3-COOH
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Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
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Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
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Anhydrous sodium sulfate
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Silica (B1680970) gel for column chromatography
Procedure:
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Dissolve Tri-GalNAc(OAc)3-COOH (1 equivalent) in anhydrous DCM.
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Add pentafluorophenol (1.1 equivalents) to the solution.
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Cool the reaction mixture to 0 °C in an ice bath.
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Add DCC or EDC (1.1 equivalents) to the cooled solution.
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Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used).
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Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain the pure Tri-GalNAc(OAc)3-Perfluorophenyl.
Conjugation to an Antibody to Form a LYTAC
Objective: To covalently link Tri-GalNAc(OAc)3-Perfluorophenyl to a target antibody.
Materials:
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Target antibody (e.g., an antibody against a cell-surface receptor) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0). Buffers containing primary amines (e.g., Tris) should be avoided.
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Tri-GalNAc(OAc)3-Perfluorophenyl dissolved in anhydrous DMSO.
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Size-exclusion chromatography (SEC) column or dialysis cassette for purification.
Procedure:
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Prepare the antibody solution at a concentration of 1-5 mg/mL. If necessary, perform a buffer exchange to an amine-free buffer.
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Prepare a stock solution of Tri-GalNAc(OAc)3-Perfluorophenyl in anhydrous DMSO (e.g., 10 mM).
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Add a molar excess (e.g., 10-20 equivalents) of the Tri-GalNAc(OAc)3-Perfluorophenyl solution to the antibody solution. The optimal ratio may need to be determined empirically.
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Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4 °C with gentle shaking.
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Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.
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Purify the resulting antibody-Tri-GalNAc conjugate (LYTAC) from unreacted Tri-GalNAc(OAc)3-Perfluorophenyl and other small molecules using a size-exclusion chromatography column or by dialysis against PBS.
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Characterize the conjugate by methods such as SDS-PAGE (to confirm the integrity of the antibody) and MALDI-TOF mass spectrometry (to determine the degree of labeling).
In Vitro Protein Degradation Assay
Objective: To assess the ability of the synthesized LYTAC to induce the degradation of a target protein in a liver cell line.
Materials:
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Hepatocyte cell line expressing the target protein (e.g., HepG2).
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Complete cell culture medium.
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The synthesized antibody-Tri-GalNAc conjugate (LYTAC).
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Control antibody (unconjugated).
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Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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BCA protein assay kit.
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Reagents and equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, chemiluminescent substrate, and imaging system).
Procedure:
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Cell Seeding: Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
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Treatment: Treat the cells with varying concentrations of the LYTAC. Include controls such as untreated cells and cells treated with the unconjugated antibody.
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Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) to allow for protein degradation.
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Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
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Western Blotting:
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Normalize the protein concentrations of all samples.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with a primary antibody specific for the target protein.
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Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
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Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
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Data Analysis: Quantify the band intensities of the target protein and normalize them to the loading control. Compare the protein levels in the LYTAC-treated samples to the control samples to determine the extent of protein degradation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows involving Tri-GalNAc(OAc)3-Perfluorophenyl.
ASGPR-Mediated Endocytosis and Lysosomal Degradation Pathway
Caption: ASGPR-mediated endocytosis and lysosomal degradation pathway initiated by a LYTAC.
Experimental Workflow for LYTAC Synthesis and Evaluation
Caption: Experimental workflow for the synthesis and in vitro evaluation of a LYTAC.
Conclusion
Tri-GalNAc(OAc)3-Perfluorophenyl is a valuable and versatile tool for researchers in the field of targeted drug delivery and protein degradation. Its high affinity for the hepatocyte-specific ASGPR, combined with a reactive perfluorophenyl ester for straightforward conjugation, makes it an ideal building block for the creation of liver-targeting therapeutics. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate the successful application of this compound in the development of novel therapeutic strategies.
